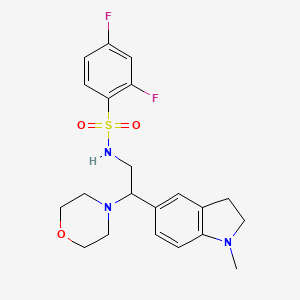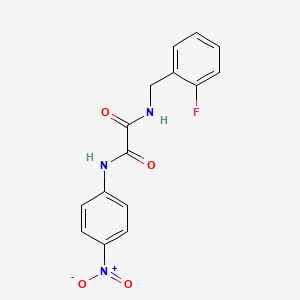
N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is often referred to as FNO and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
Inhibition of Nucleoside Transport
One application involves the inhibition of nucleoside transport proteins, such as ENT1, by analogs of 4-nitrobenzylthioinosine (NBTI) that contain substituted benzyl groups instead of the ribose moiety. This modification aims to decrease the compound's polarity to enhance oral absorption and CNS penetration. Notably, certain substitutions on the benzyl group have shown to significantly affect the affinity for ENT1, with 2-hydroxyl substitution exhibiting a higher affinity potentially due to hydrogen bonding. This research opens avenues for developing compounds with improved pharmacokinetic properties for therapeutic purposes (Tromp et al., 2004).
Near-Infrared Fluorescent Probes for Cysteine Detection
Another study focuses on the development of a near-infrared (NIR) ratiometric fluorescent probe for selective detection of cysteine over glutathione and homocysteine in mitochondria, indicating oxidative stress. The probe utilizes heptamethine cyanine dye for fluorescence in the NIR region and p-nitrobenzoyl as the fluorescent modulator for selective cysteine response. This probe demonstrates potential for clinical applications in monitoring mitochondrial cysteine levels as biomarkers of oxidative stress (Yin et al., 2015).
Synthesis of Di- and Mono-oxalamides
Research into synthetic methods has led to the development of a novel one-pot approach for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method leverages the classical Meinwald rearrangement and a new rearrangement sequence, providing a high-yielding and operationally simple method for producing both anthranilic acid derivatives and oxalamides. This technique contributes to the field of organic synthesis by offering a new pathway for creating valuable compounds (Mamedov et al., 2016).
Photocleavable Groups for Material Science
In material science, polymers featuring photolabile groups, such as o-nitrobenzyl derivatives, have garnered interest for their ability to alter polymer properties through irradiation. These materials have applications in creating photodegradable hydrogels, functionalization of (block) copolymers, thin film patterning, and the development of self-assembled monolayers. This area of research highlights the versatility of o-nitrobenzyl derivatives in designing materials with tunable properties and functionalities (Zhao et al., 2012).
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4/c16-13-4-2-1-3-10(13)9-17-14(20)15(21)18-11-5-7-12(8-6-11)19(22)23/h1-8H,9H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJOSGUBKDDICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)
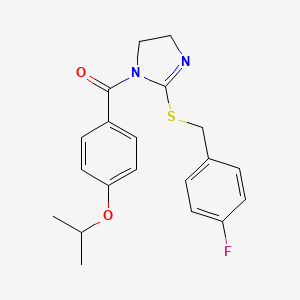
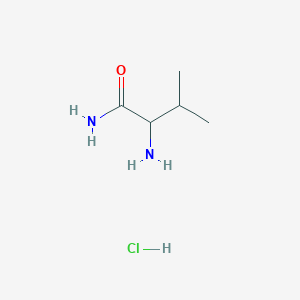
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2617155.png)


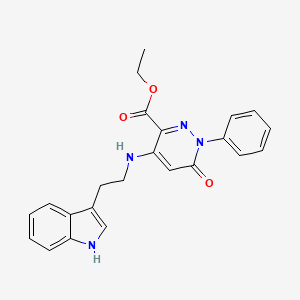

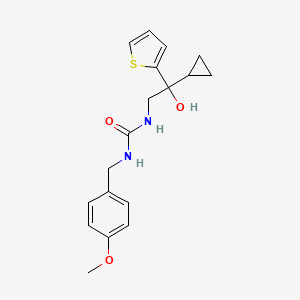
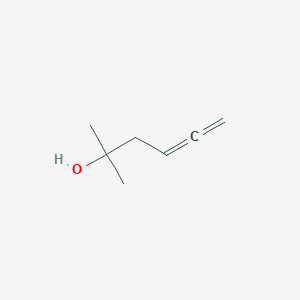
![3-Cyclobutyl-6-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617167.png)
![Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate](/img/structure/B2617168.png)

